![molecular formula C14H11BrN2 B3010078 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 477886-77-4](/img/structure/B3010078.png)
3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It belongs to the class of compounds known as imidazo[1,2-a]pyridines, which have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign. It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis
The molecular structure of 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to an imidazo[1,2-a]pyridine core .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, 3-bromoimidazopyridines can be obtained via one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .Scientific Research Applications
Chemodivergent Synthesis
This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free .
Pharmaceutical Applications
Imidazo[1,2-a]pyridines, including 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine, have been used in the development of various pharmaceutical molecules due to their varied medicinal applications .
Catalyst-free Synthesis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, including 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine, has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Microwave Irradiation
The compound can be synthesized under microwave irradiation, which is a more efficient method considering today’s environmental concerns combined with economic aspects .
Antiviral Properties
Imidazo[1,2-a]pyridines have shown promising antiviral properties .
Anticancer Properties
These compounds have also shown potential as anticancer agents .
Antituberculosis Properties
Some imidazo[1,2-a]pyridines have been found to have antituberculosis properties .
GABA A Receptor Modulators
Imidazo[1,2-a]pyridines have been described as GABA A receptor modulators .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines, including 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine, have shown promising bioactivity, suggesting potential applications in medicinal chemistry . Future research could focus on further exploring the bioactivity of these compounds and developing more efficient synthesis methods .
Mechanism of Action
Target of Action
3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine is a synthetic compound that has been shown to have significant biological activity . . It’s worth noting that imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, have been associated with a wide range of bioactivities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
It’s known that the 2-aminopyridine acts as an α-bromination shuttle by transferring br from cbrcl3 to the α-carbon of the carbonyl moiety . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
For instance, as a potential CDK inhibitor, it could affect cell cycle regulation . As a potential calcium channel blocker, it could impact signal transduction pathways .
Result of Action
Given the compound’s potential bioactivities, it could induce a variety of effects, such as inhibiting cell proliferation (as a potential cdk inhibitor) or modulating neuronal activity (as a potential gaba a receptor modulator) .
Action Environment
It’s known that the synthesis of imidazo[1,2-a]pyridines can be achieved under solvent-free conditions, suggesting that the compound might be stable under a variety of conditions .
properties
IUPAC Name |
3-bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-7-8-17-12(9-10)16-13(14(17)15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDVNPARUSXVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine |
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